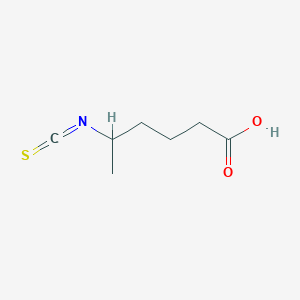
5-Isothiocyanatohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanatohexanoic acid is an organic compound characterized by the presence of an isothiocyanate group (-N=C=S) attached to a hexanoic acid chain. This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isothiocyanatohexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with thiophosgene to yield the isothiocyanate product.
Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method is more sustainable and avoids the use of highly toxic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of benign solvents and optimized purification techniques, such as column chromatography, are also employed to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanatohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amines.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas.
Alcohols: React to form carbamates.
Thiols: React to form dithiocarbamates.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the isothiocyanate group.
Major Products Formed
Thioureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Dithiocarbamates: Formed from reactions with thiols.
Scientific Research Applications
5-Isothiocyanatohexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isothiocyanatohexanoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s effects are mediated through the modification of cysteine residues in proteins, which can alter their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Benzyl Isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.
Phenethyl Isothiocyanate: Also found in cruciferous vegetables, known for its chemopreventive effects.
Uniqueness
5-Isothiocyanatohexanoic acid is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the properties of a hexanoic acid chain.
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
5-isothiocyanatohexanoic acid |
InChI |
InChI=1S/C7H11NO2S/c1-6(8-5-11)3-2-4-7(9)10/h6H,2-4H2,1H3,(H,9,10) |
InChI Key |
HCVHOWVTFWEVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















